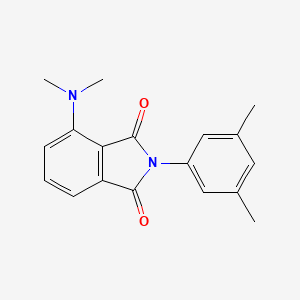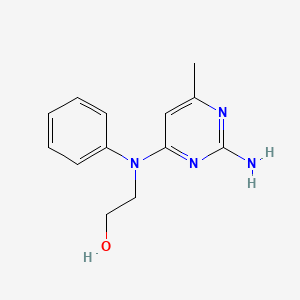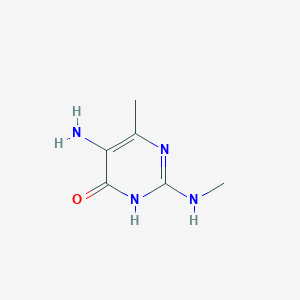![molecular formula C13H18O4 B12908286 Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione](/img/structure/B12908286.png)
Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione is a complex organic compound belonging to the furan family This compound is characterized by its unique structure, which includes a furan ring fused with a tetrahydrofuran ring, and two propyl groups attached to the tetrahydrofuran ring The presence of a methylene group at the 3-position adds to its distinctiveness
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione typically involves multi-step organic reactions. One common method involves the Diels-Alder reaction, where a furan derivative reacts with a suitable dienophile under controlled conditions to form the desired product. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved product purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be incorporated to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes, depending on the reducing agent used.
Substitution: The methylene group at the 3-position can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its unique structure and reactivity.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cis-1,2,3,6-tetrahydrophthalic anhydride: This compound shares a similar tetrahydrofuran ring structure but lacks the methylene and propyl groups.
3,4,5,6-tetrahydrophthalic anhydride: Another similar compound with a tetrahydrofuran ring but different substituents.
Uniqueness
Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione is unique due to the presence of the methylene group at the 3-position and the two propyl groups attached to the tetrahydrofuran ring
Propiedades
Fórmula molecular |
C13H18O4 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(3aR,6aS)-3-methylidene-6,6-dipropyl-3a,6a-dihydrofuro[3,4-b]furan-2,4-dione |
InChI |
InChI=1S/C13H18O4/c1-4-6-13(7-5-2)10-9(12(15)17-13)8(3)11(14)16-10/h9-10H,3-7H2,1-2H3/t9-,10+/m1/s1 |
Clave InChI |
INJHRNNAOZBQLU-ZJUUUORDSA-N |
SMILES isomérico |
CCCC1([C@@H]2[C@@H](C(=C)C(=O)O2)C(=O)O1)CCC |
SMILES canónico |
CCCC1(C2C(C(=C)C(=O)O2)C(=O)O1)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methylimidazo[1,2-A]pyrimidine-2-carboxylic acid](/img/structure/B12908204.png)
![5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine](/img/structure/B12908212.png)
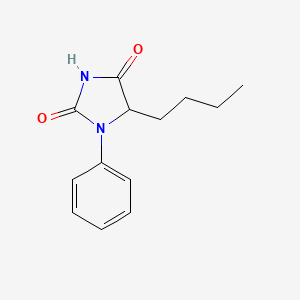


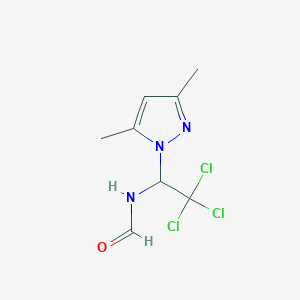
![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908272.png)

![2,4,9,11-Tetrabromodibenzo[a,h]phenazine-1,8-diol](/img/structure/B12908285.png)
![2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12908290.png)
